Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride
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Overview
Description
Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H16ClNO3. It is a derivative of propanoic acid and contains an amino group and a methoxyphenyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride is primarily used in the production of glycol ethers and in the preparation of dextran sulfate . .
Mode of Action
It is known to be used in the production of glycol ethers and in the preparation of dextran sulfate , which suggests it may interact with enzymes or other proteins involved in these processes.
Biochemical Pathways
Given its use in the production of glycol ethers and dextran sulfate , it may be involved in the metabolic pathways of these compounds.
Pharmacokinetics
It is known that the compound is used for research purposes , suggesting that it may have suitable bioavailability for experimental applications.
Result of Action
It has been shown to inhibit prostate cancer cells , suggesting it may have potential therapeutic effects against this type of cancer.
Action Environment
It is known that the compound is stable at room temperature , suggesting it may be resistant to environmental variations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride can be synthesized through a multi-step process. One common method involves the esterification of 3-amino-3-(2-methoxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride can be compared with other similar compounds, such as:
- Methyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride
- Methyl 3-amino-3-(2-fluorophenyl)propanoate hydrochloride
- Methyl 3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride
These compounds share similar structural features but differ in the substituents on the phenyl ring, which can influence their chemical reactivity and biological activity. This compound is unique due to the presence of the methoxy group, which can enhance its solubility and interaction with biological targets.
Properties
IUPAC Name |
methyl 3-amino-3-(2-methoxyphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-10-6-4-3-5-8(10)9(12)7-11(13)15-2;/h3-6,9H,7,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQROSGBYFAHSDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CC(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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